Cas no 921522-01-2 (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide
- F2262-0397
- 921522-01-2
- N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methylpropanamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide
- AKOS024633390
-
- Inchi: 1S/C18H26N2O3/c1-6-9-20-14-10-13(19-16(21)12(2)3)7-8-15(14)23-11-18(4,5)17(20)22/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,21)
- InChI Key: SBWZSCNXOLYXKQ-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2N(CCC)C(C(C)(C)C1)=O)NC(C(C)C)=O
Computed Properties
- Exact Mass: 318.19434270g/mol
- Monoisotopic Mass: 318.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 58.6Ų
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0397-5μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-20μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-20mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-5mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-1mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2262-0397-2mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-3mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-10mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-15mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2262-0397-30mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide |
921522-01-2 | 90%+ | 30mg |
$178.5 | 2023-05-16 |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide Related Literature
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
Additional information on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide
Recent Advances in the Study of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide (CAS: 921522-01-2)
In recent years, the compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide (CAS: 921522-01-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoxazepine core structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Key advancements include the use of novel catalysts and green chemistry approaches, which have reduced the environmental impact of the synthesis while maintaining high efficiency. The compound's structural complexity necessitates precise control over reaction conditions, and recent publications have detailed innovative techniques to achieve this, such as flow chemistry and microwave-assisted synthesis.
Mechanistic studies have revealed that this compound acts as a potent modulator of specific protein-protein interactions, particularly those involving G-protein-coupled receptors (GPCRs). Its benzoxazepine scaffold allows for high-affinity binding to target proteins, making it a valuable tool for both basic research and drug development. Recent in vitro and in vivo studies have demonstrated its efficacy in modulating inflammatory responses and neuronal signaling pathways, suggesting potential applications in treating neurodegenerative diseases and chronic inflammation.
In preclinical trials, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide has shown favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. These findings have paved the way for further clinical development, with several pharmaceutical companies expressing interest in advancing this compound into Phase I trials. However, challenges remain, such as optimizing its selectivity to minimize off-target effects and ensuring long-term stability in formulation.
Looking ahead, the continued exploration of this compound's therapeutic potential is expected to yield significant insights into its broader applications. Collaborative efforts between academic researchers and industry partners will be crucial in addressing the remaining challenges and translating these findings into viable treatments. The ongoing research on CAS: 921522-01-2 exemplifies the dynamic interplay between chemical innovation and biological discovery, underscoring its importance in the evolving landscape of pharmaceutical sciences.
921522-01-2 (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropanamide) Related Products
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)




